molecular formula C11H19NO7 B13101037 (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13101037
M. Wt: 277.27 g/mol
InChI Key: OFBPQKJPTXGPAS-BQBZGAKWSA-N
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Description

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid is a complex organic compound with significant potential in various scientific fields. This compound features a pyrrolidine ring, a carboxylic acid group, and a tert-butyl ester group, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the cyclization of an appropriate amino acid derivative to form the pyrrolidine ring, followed by the introduction of the tert-butyl ester group through esterification reactions. The reaction conditions often involve the use of strong acids or bases, as well as protective groups to ensure the selective formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carboxylic acid group can produce primary alcohols.

Scientific Research Applications

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used in the study of enzyme mechanisms and as a substrate for biochemical assays.

    Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include binding to active sites, altering enzyme conformation, or modulating signal transduction processes.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-hydroxyproline: A similar compound with a hydroxyl group instead of the tert-butyl ester group.

    (2S,4S)-4-aminopyrrolidine-2-carboxylic acid: A compound with an amino group in place of the hydroxyl groups.

Uniqueness

The presence of the tert-butyl ester group in (2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid imparts unique chemical properties, such as increased steric hindrance and altered reactivity. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

Molecular Formula

C11H19NO7

Molecular Weight

277.27 g/mol

IUPAC Name

(2S,4S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(trihydroxymethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H19NO7/c1-10(2,3)19-9(15)12-5-6(11(16,17)18)4-7(12)8(13)14/h6-7,16-18H,4-5H2,1-3H3,(H,13,14)/t6-,7-/m0/s1

InChI Key

OFBPQKJPTXGPAS-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H](C[C@H]1C(=O)O)C(O)(O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)C(O)(O)O

Origin of Product

United States

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